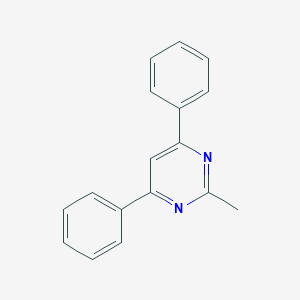

2-Methyl-4,6-diphenylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4,6-diphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2/c1-13-18-16(14-8-4-2-5-9-14)12-17(19-13)15-10-6-3-7-11-15/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVXYAZRLQCIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355825 | |

| Record name | 2-methyl-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22114-38-1 | |

| Record name | 2-methyl-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4,6-diphenylpyrimidine

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry and materials science. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological relevance is profound.[1] This inherent bio-compatibility has led researchers to explore a vast chemical space of substituted pyrimidines, uncovering a wide array of pharmacological activities. These include anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1] The 4,6-diphenylpyrimidine core, in particular, has been identified as a privileged scaffold in drug discovery, with derivatives showing promise as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), key targets in the treatment of neurodegenerative disorders like Alzheimer's disease.[2][3]

This guide provides a comprehensive, in-depth technical overview of the synthesis of a key derivative, 2-Methyl-4,6-diphenylpyrimidine. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the self-validating protocols required for scientific integrity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important synthetic transformation.

Core Synthetic Strategy: The [3+3] Cyclocondensation Approach

The most robust and widely adopted method for constructing the 2,4,6-trisubstituted pyrimidine ring is the cyclocondensation reaction between an α,β-unsaturated ketone and an amidine.[4][5][6] This powerful transformation assembles the six-membered heterocyclic ring in a single, efficient step.

For the synthesis of this compound, the specific reactants are:

-

1,3-Diphenyl-2-propen-1-one (Benzalacetophenone or Chalcone): This molecule serves as the three-carbon (C-C-C) electrophilic component.

-

Acetamidine: This provides the three-atom nitrogen-carbon-nitrogen (N-C-N) nucleophilic backbone.

The overall reaction proceeds in two main stages: an initial cyclization to form a dihydropyrimidine intermediate, followed by an in-situ oxidation (dehydrogenation) to yield the final aromatic pyrimidine product.

Reaction Mechanism

The reaction is typically base-catalyzed. The base serves a crucial role in deprotonating the acetamidine hydrochloride salt to generate the free acetamidine, which is the active nucleophile. The mechanism can be visualized as follows:

-

Nucleophilic Attack: The free acetamidine performs a Michael addition to the β-carbon of the chalcone.

-

Intramolecular Cyclization: The second nitrogen of the amidine moiety then attacks the carbonyl carbon of the original chalcone, leading to a cyclic dihydropyrimidine intermediate.

-

Dehydration & Aromatization: The intermediate readily loses a molecule of water. The driving force for the final step is the formation of the stable aromatic pyrimidine ring, which occurs via oxidation. In many standard procedures, atmospheric oxygen present during reflux is sufficient to effect this dehydrogenation.

Below is a diagram illustrating this mechanistic pathway.

Caption: Reaction mechanism for pyrimidine synthesis.

Experimental Protocol: A Self-Validating System

This protocol is a robust, field-proven method adapted from established syntheses of analogous 4,6-diarylpyrimidines.[7][8] It incorporates in-process controls and characterization steps to ensure the integrity and identity of the final product.

Materials and Reagents

-

1,3-Diphenyl-2-propen-1-one (Chalcone, M.W. 208.26 g/mol )

-

Acetamidine hydrochloride (M.W. 94.54 g/mol )

-

Sodium hydroxide (NaOH, M.W. 40.00 g/mol )

-

Absolute Ethanol (EtOH)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer with heating mantle

-

Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

-

Büchner funnel and vacuum flask

Step-by-Step Methodology

The entire workflow, from setup to final characterization, is outlined below.

Caption: Experimental workflow for synthesis.

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-diphenyl-2-propen-1-one (10.0 g, 48.0 mmol).

-

Add acetamidine hydrochloride (5.0 g, 52.9 mmol, 1.1 eq).

-

Add 100 mL of absolute ethanol and stir the suspension.

-

In a separate beaker, dissolve sodium hydroxide (2.1 g, 52.5 mmol, 1.1 eq) in 20 mL of water. Causality Note: Using a slight excess of the amidine and base helps to drive the reaction to completion. Ethanol is an excellent solvent as it dissolves the organic starting material and is compatible with the aqueous base.

-

-

Initiation and Reflux:

-

Slowly add the aqueous NaOH solution to the stirred ethanolic suspension.

-

Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.

-

Maintain the reflux for 6-8 hours. The reaction progress should be monitored periodically.

-

-

In-Process Control (Self-Validation):

-

Thin Layer Chromatography (TLC): Every 2 hours, take a small aliquot of the reaction mixture and spot it on a silica gel TLC plate. Elute with a solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Visualize under a UV lamp. The reaction is complete when the spot corresponding to the starting chalcone has disappeared. This step ensures that the reaction is not stopped prematurely and validates its completion.

-

-

Product Isolation and Purification:

-

Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 400 mL of ice-cold water while stirring. A solid precipitate will form. Causality Note: The organic product is insoluble in water, causing it to precipitate out while the inorganic salts remain dissolved. Using ice-cold water promotes rapid and complete precipitation.

-

Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.

-

Dry the crude product in a vacuum oven at 50°C.

-

For final purification, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

-

Data Presentation and Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical characterization.

Quantitative Data Summary

| Parameter | Expected Value | Rationale / Validation Method |

| Molecular Formula | C₁₇H₁₄N₂ | Confirmed by Mass Spectrometry. |

| Molecular Weight | 246.31 g/mol | Calculated and confirmed by Mass Spectrometry. |

| Appearance | White to off-white crystalline solid | Visual inspection of the purified product. |

| Melting Point | 81-83 °C | A sharp melting point range indicates high purity. |

| Yield | 75-85% | Typical yields for this type of condensation reaction. |

| Solubility | Soluble in Chloroform, DMSO, Acetone | Determined by standard solubility tests. |

Spectroscopic Data (Self-Validation)

Spectroscopic analysis provides the definitive structural confirmation of the target molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. The expected signals for this compound are:

-

A singlet for the methyl protons (-CH₃) at the 2-position.

-

A singlet for the lone proton on the pyrimidine ring (H-5).

-

A series of multiplets for the aromatic protons of the two phenyl rings.

-

-

¹³C NMR (Carbon NMR): This technique identifies the different carbon environments in the molecule. Key expected signals include:

-

A signal for the methyl carbon.

-

Signals for the distinct carbons of the pyrimidine ring (C-2, C-4, C-5, C-6).

-

Signals corresponding to the carbons of the two phenyl rings.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy helps identify the functional groups present. Key expected absorbances include C=N and C=C stretching vibrations characteristic of the aromatic pyrimidine ring and C-H stretching from the aromatic and methyl groups.

Conclusion

The synthesis of this compound via the base-catalyzed cyclocondensation of chalcone and acetamidine is an efficient and reliable method for accessing this valuable heterocyclic scaffold. By understanding the underlying mechanism, carefully controlling the reaction conditions, and employing rigorous in-process and final characterization techniques, researchers can confidently produce this compound with high purity and yield. This guide provides the necessary framework for not only executing the synthesis but also for understanding the critical scientific principles that ensure its success and reproducibility, empowering further research and development in the vital field of medicinal chemistry.

References

-

A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

-

A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. RSC Publishing. Available at: [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

-

Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. Available at: [Link]

-

Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. Available at: [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH. Available at: [Link]

-

This compound. Mol-Instincts. Available at: [Link]

-

4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]

-

4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]

-

Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. Available at: [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. 4,6-Dihydroxy-2-methylpyrimidine [bayvillechemical.net]

- 3. chembk.com [chembk.com]

- 4. rsc.org [rsc.org]

- 5. This compound [chemicalbook.com]

- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0224582) [np-mrd.org]

- 8. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-4,6-diphenylpyrimidine: A Core Scaffold in Modern Medicinal Chemistry

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the unique ability to interact with multiple, distinct biological targets through versatile, targeted modifications. The 2-methyl-4,6-diphenylpyrimidine core is a prime exemplar of such a scaffold. Its rigid, aromatic structure, adorned with reactive handles and lipophilic phenyl groups, provides an ideal starting point for crafting potent and selective modulators of complex biological systems. This guide offers an in-depth exploration of the chemical and physical properties of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge required to harness its full potential. We will delve into its synthesis, reactivity, and established applications, presenting not just data, but the underlying chemical logic that drives its utility.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the bedrock of its application. While extensive experimental data for this specific entity is dispersed, we can define its core characteristics and predict its spectroscopic signature with high confidence based on established principles and data from closely related analogues.

Compound Identity and Physical Properties

The structural and physical properties of this compound are summarized below.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₇H₁₄N₂ | - |

| Molecular Weight | 246.31 g/mol | Calculated |

| CAS Number | 33256-47-2 | Chemical Abstracts Service |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on similar aromatic heterocyclic compounds. |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chloroform. | The dominance of aromatic rings imparts significant nonpolar character. |

| Melting Point | While not definitively reported in the searched literature, it is expected to be significantly above room temperature. | Precursors like 4,6-dichloro-2-methylpyrimidine melt at 41.5-45.5 °C.[1] |

Spectroscopic Signature

The elucidation of the structure of a synthesized molecule is critically dependent on spectroscopic analysis. The following sections describe the predicted spectra for this compound.

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be clean and highly informative.

-

A sharp singlet corresponding to the three protons of the C2-methyl group would likely appear in the upfield region, estimated at δ 2.7-2.9 ppm . This chemical shift is downfield from a typical alkyl proton due to the deshielding effect of the adjacent electron-withdrawing pyrimidine ring.

-

A distinct singlet for the lone proton at the C5 position of the pyrimidine ring is predicted around δ 7.8-8.0 ppm .

-

The ten protons of the two phenyl groups at C4 and C6 would generate a complex series of multiplets in the aromatic region, typically between δ 7.4-7.6 ppm (for meta and para protons) and δ 8.2-8.4 ppm (for the ortho protons, which are deshielded by the pyrimidine ring).

-

-

¹³C NMR: The carbon spectrum will reveal the unique carbon environments.

-

C2-Methyl: A signal around δ 25-28 ppm .

-

Pyrimidine Ring: C5 is expected around δ 110-115 ppm . The substituted carbons C2, C4, and C6 will be significantly downfield, likely in the δ 160-170 ppm range.

-

Phenyl Rings: Signals for the phenyl carbons will appear in the typical aromatic region of δ 128-135 ppm , with the ipso-carbons (attached to the pyrimidine ring) appearing further downfield.

-

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.[2][3][4]

-

~3050-3100 cm⁻¹: Aromatic C-H stretching from the phenyl and pyrimidine rings.

-

~2950-3000 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

~1550-1600 cm⁻¹: A series of sharp peaks corresponding to C=N and C=C stretching vibrations within the pyrimidine and phenyl rings. This region is often characteristic of aromatic heterocycles.

-

~1400-1500 cm⁻¹: Additional ring stretching vibrations.

-

~700-800 cm⁻¹: Strong bands due to out-of-plane C-H bending, indicative of the substitution pattern on the phenyl rings.

Mass spectrometry provides information on the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 246 , corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl radical ([M-15]⁺ at m/z 231) or cleavage of the phenyl groups.

Section 2: Synthesis and Mechanistic Rationale

The construction of the this compound core is efficiently achieved through a classical cyclocondensation reaction. The most logical and widely applicable method involves the reaction of acetamidine with a 1,3-dicarbonyl equivalent, in this case, 1,3-diphenylprop-2-en-1-one (benzalacetophenone or chalcone).

Proposed Synthetic Protocol

This synthesis is a variation of the Pinner reaction, which is a robust method for forming pyrimidine rings.

Reaction: 1,3-Diphenylprop-2-en-1-one + Acetamidine hydrochloride → this compound

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3-diphenylprop-2-en-1-one (1.0 eq.) and acetamidine hydrochloride (1.2 eq.) in absolute ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol (1.5 eq.). The causality here is crucial: the strong base serves two purposes. First, it neutralizes the hydrochloride salt of the acetamidine, liberating the free base. Second, it catalyzes the subsequent cyclization and dehydration steps.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue, which will cause the crude product to precipitate.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Section 3: Chemical Reactivity Profile

The reactivity of this compound is dictated by the electronic nature of the pyrimidine ring and the attached functional groups.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it generally resistant to electrophilic aromatic substitution. Conversely, it is activated towards nucleophilic aromatic substitution (SₙAr) , although this typically requires the presence of a good leaving group (like a halide) on the ring, which is absent in the parent structure.[5][6] The phenyl groups at positions 4 and 6 also provide significant steric hindrance, further disfavoring direct nucleophilic attack on the ring carbons.

Reactivity of the 2-Methyl Group

The most significant point of reactivity is the methyl group at the C2 position. The electron-withdrawing pyrimidine ring acidifies the protons of the methyl group, making them susceptible to deprotonation by a strong base. The resulting carbanion is a potent nucleophile.[7]

A key reaction exploiting this acidity is the condensation with aldehydes , such as benzaldehyde. In the presence of a base, the methyl group can be deprotonated and subsequently attack the aldehyde carbonyl, leading to a styryl-substituted pyrimidine after dehydration. This reaction is a powerful tool for extending the conjugation of the system and introducing new functional groups.

Potential Reaction Pathways

The diagram below outlines the key reactive sites and potential transformations of the molecule.

Caption: Key reaction pathways for this compound.

Section 4: Applications in Drug Discovery and Development

The 4,6-diphenylpyrimidine scaffold has proven to be exceptionally fruitful in the discovery of novel therapeutic agents, particularly in the challenging field of neurodegenerative diseases.

Alzheimer's Disease: A Dual-Target Approach

Alzheimer's disease (AD) is a multifactorial disorder, making multi-target drugs a highly attractive therapeutic strategy. Derivatives of the 4,6-diphenylpyrimidine core have been identified as potent dual inhibitors of both Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) , two key enzymes implicated in the progression of AD.[8]

-

AChE Inhibition: Prevents the breakdown of the neurotransmitter acetylcholine, helping to alleviate cognitive symptoms.

-

MAO Inhibition: Reduces the degradation of monoamine neurotransmitters and decreases oxidative stress in the brain.

A study published in ACS Chemical Neuroscience detailed the synthesis of 15 new 4,6-diphenylpyrimidine derivatives that showed potent and selective inhibition of MAO-A and AChE at nanomolar concentrations.[8] Several of these compounds also demonstrated neuroprotective properties against oxidative stress-induced cell death and were found to be non-toxic to human neuroblastoma cells.[8] This body of work establishes the 4,6-diphenylpyrimidine scaffold as a promising lead for the development of disease-modifying treatments for Alzheimer's.

Other Therapeutic Areas

The versatility of this scaffold extends beyond neurodegeneration.

-

Duchenne Muscular Dystrophy (DMD): 4,6-diphenylpyrimidine-2-carbohydrazides have been discovered as novel modulators of utrophin, a protein that can functionally compensate for the lack of dystrophin in DMD patients.[9]

-

Cancer: Various substituted pyrimidines are known to possess anticancer properties, and the 4,6-diarylpyrimidine scaffold has been explored for its potential to inhibit targets like phosphoinositide-3-kinase (PI3K).[10]

-

BACE-1 Inhibition: The scaffold has also been investigated for designing inhibitors of β-secretase (BACE-1), another critical target in Alzheimer's disease research.[11]

| Biological Target | Therapeutic Area | Reference |

| Monoamine Oxidase (MAO) | Alzheimer's Disease | [8] |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | [8] |

| Utrophin Modulation | Duchenne Muscular Dystrophy | [9] |

| BACE-1 | Alzheimer's Disease | [11] |

| PI3K (potential) | Oncology | [10] |

Section 5: Standard Experimental Protocols for Characterization

Rigorous characterization is essential to confirm the identity and purity of a synthesized compound. The following are standard, field-proven protocols for the analysis of this compound.

Protocol: HPLC-MS Analysis

Objective: To confirm the molecular weight and assess the purity of the synthesized compound.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute this stock solution 1:100 in a 50:50 acetonitrile:water mixture.

-

Instrumentation: Utilize a high-performance liquid chromatography system (e.g., Agilent 1290 Infinity II) coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[12]

-

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Method:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Mass Range: Scan from m/z 100 to 1000.

-

Data Analysis: Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ at m/z 247.3. Integrate the corresponding UV chromatogram (e.g., at 254 nm) to determine purity. Confirm the high-resolution mass to be within 5 ppm of the theoretical value.

-

Analytical Workflow Diagram

Sources

- 1. chembk.com [chembk.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ijirset.com [ijirset.com]

- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dehesa.unex.es [dehesa.unex.es]

- 10. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to 2-Methyl-4,6-diphenylpyrimidine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases and a wide array of pharmacologically active molecules.[1] Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The versatility of the pyrimidine core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological targets. The 4,6-diphenylpyrimidine framework, in particular, has emerged as a promising template for the development of enzyme inhibitors and modulators of cellular pathways.

Synthesis of 2-Methyl-4,6-diphenylpyrimidine

The synthesis of this compound can be efficiently achieved through the well-established condensation reaction between a chalcone and an amidine. This approach offers a straightforward and high-yielding route to the desired diarylpyrimidine.

Synthetic Strategy: A Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the pyrimidine ring to reveal 1,3-diphenylprop-2-en-1-one (chalcone) and acetamidine as the key precursors.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methodologies for the synthesis of 4,6-diarylpyrimidines.[2][3]

Step 1: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)

This step utilizes the Claisen-Schmidt condensation of benzaldehyde and acetophenone.

-

Materials:

-

Benzaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (HCl), dilute

-

-

Procedure:

-

Dissolve sodium hydroxide in distilled water in a flask and cool the solution in an ice bath.

-

To the cooled NaOH solution, add ethanol with stirring.

-

In a separate beaker, prepare an equimolar mixture of benzaldehyde and acetophenone.

-

Slowly add the benzaldehyde-acetophenone mixture to the ethanolic NaOH solution with constant stirring, maintaining the temperature below 25°C.

-

Continue stirring at room temperature for 2-3 hours. The formation of a yellow precipitate indicates product formation.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess NaOH.

-

Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to obtain pure 1,3-diphenylprop-2-en-1-one.

-

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the synthesized chalcone with acetamidine hydrochloride.

-

Materials:

-

1,3-Diphenylprop-2-en-1-one (from Step 1)

-

Acetamidine hydrochloride

-

Sodium methoxide (NaOMe)

-

Methanol

-

Distilled water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide in methanol.

-

To this solution, add acetamidine hydrochloride and stir for 15-20 minutes.

-

Add 1,3-diphenylprop-2-en-1-one to the reaction mixture.

-

Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.

-

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

The following table summarizes the expected physicochemical properties of this compound based on its chemical structure (C17H14N2) and data from analogous compounds.

| Property | Expected Value |

| Molecular Formula | C17H14N2 |

| Molecular Weight | 246.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available; expected to be a solid at room temperature |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Spectroscopic Data

The following tables outline the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.90 - 8.10 | m | 4H | Aromatic protons ortho to the pyrimidine ring |

| ~ 7.40 - 7.60 | m | 6H | Remaining aromatic protons |

| ~ 7.20 | s | 1H | Pyrimidine C5-H |

| ~ 2.80 | s | 3H | Pyrimidine C2-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168.0 | Pyrimidine C2 |

| ~ 164.0 | Pyrimidine C4, C6 |

| ~ 138.0 | Aromatic C (ipso) |

| ~ 130.0 | Aromatic C (para) |

| ~ 129.0 | Aromatic C (ortho/meta) |

| ~ 115.0 | Pyrimidine C5 |

| ~ 26.0 | Pyrimidine C2-CH₃ |

Table 3: Expected Mass Spectrometry (EI-MS) Fragmentation

| m/z | Interpretation |

| 246 | [M]⁺ (Molecular ion) |

| 245 | [M-H]⁺ |

| 231 | [M-CH₃]⁺ |

| 169 | [M-C₆H₅]⁺ |

| 104 | [C₆H₅CNH]⁺ |

| 77 | [C₆H₅]⁺ |

Potential Applications in Drug Development

Derivatives of 4,6-diphenylpyrimidine have shown significant promise as therapeutic agents, particularly in the realm of neurodegenerative diseases such as Alzheimer's disease.[4][5]

Inhibition of Monoamine Oxidase and Acetylcholinesterase

Several studies have reported that 4,6-diphenylpyrimidine derivatives can act as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE).[4][5] These enzymes are key targets in the current therapeutic strategies for Alzheimer's disease.

-

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

-

Monoamine Oxidase (MAO): MAO is involved in the degradation of neurotransmitters like serotonin and dopamine. Its inhibition can help to alleviate some of the neuropsychiatric symptoms associated with Alzheimer's disease.

The 2-methyl substituent in this compound may influence the binding affinity and selectivity of the compound for these enzymes, making it a compelling candidate for further investigation.

Caption: Potential mechanism of action of this compound in Alzheimer's disease.

Conclusion

This compound represents a synthetically accessible and promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive foundation for its synthesis, characterization, and potential applications. The insights provided herein are intended to facilitate further research and development of this and related pyrimidine derivatives for the treatment of neurodegenerative disorders and other diseases. The detailed protocols and expected analytical data serve as a valuable starting point for researchers in the field.

References

- Ali, T. E., Salem, M. A. I., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 8, 335-348.

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.

-

Brainly.in. (2024). 1,3- diphenylprop-2-en-1-one how does it prepared. Retrieved from [Link]

- Gopi, C., Sastry, V. G., & Dhanaraju, M. D. (2020). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Journal of Molecular Structure, 1216, 128312.

- Kumar, V., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252-265.

-

PubChem. (n.d.). Ellipticine. Retrieved from [Link]

- RSC. (2015). Supporting Information for: A facile one-pot synthesis of 2-amino-4,6-diarylpyrimidines. Royal Society of Chemistry.

- Sharma, V., & Sharma, K. V. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(1), 17-23.

- Singh, P. P., & Singh, J. (2013). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1081-1085.

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. rsc.org [rsc.org]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-4,6-diphenylpyrimidine

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and verification of 2-Methyl-4,6-diphenylpyrimidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causality behind experimental choices and the integration of multi-technique analysis for unambiguous compound identification.

Introduction: The Importance of Spectroscopic Verification

This compound is a heterocyclic compound featuring a central pyrimidine ring substituted with a methyl group at the 2-position and two phenyl groups at the 4- and 6-positions. The pyrimidine core is a prevalent scaffold in medicinal chemistry, appearing in numerous therapeutic agents due to its ability to engage in various biological interactions.[1] Given its potential role in drug discovery and materials science, the unequivocal confirmation of its chemical structure is paramount.

Spectroscopic analysis provides a non-destructive window into the molecular architecture of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools that, when used in concert, offer a comprehensive and self-validating system for structural confirmation.[2] This guide will detail the expected spectroscopic data for this compound and the methodologies to acquire and interpret it.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and number of different types of protons.[2]

Expected ¹H NMR Data for this compound

The structure of this compound suggests a distinct set of proton signals. The chemical shifts (δ) are influenced by the electron density around the protons, with the aromatic rings and the heterocyclic pyrimidine core exerting significant effects.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl Protons (-CH₃) | 2.5 - 2.8 | Singlet (s) | 3H |

| Pyrimidine Proton (C5-H) | 7.5 - 7.8 | Singlet (s) | 1H |

| Phenyl Protons (Ar-H) | 7.2 - 7.6 | Multiplet (m) | 6H (meta, para) |

| Phenyl Protons (Ar-H) | 8.0 - 8.3 | Multiplet (m) | 4H (ortho) |

Note: Expected values are based on typical chemical shifts for similar substituted pyrimidine and phenyl structures. Actual values may vary depending on the solvent and experimental conditions.

Causality Behind Experimental Choices

The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ ~7.26 ppm. A spectrometer frequency of 300-600 MHz is typically sufficient to resolve the proton signals of such molecules.[2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup:

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

Data Processing: Perform a Fourier transform on the FID, followed by phase correction and baseline correction.

-

Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, which in turn can be used to deduce its elemental composition.

Expected Mass Spectrum Data

For this compound (C₁₇H₁₄N₂):

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 246.12 |

| [M-H]⁺ | Loss of a hydrogen atom | 245.11 |

| [M-CH₃]⁺ | Loss of the methyl group | 231.10 |

| [C₆H₅]⁺ | Phenyl cation | 77.04 |

Note: The molecular formula is C₁₇H₁₄N₂ and the molecular weight is 246.31 g/mol . [3]The expected m/z values are for the most abundant isotopes.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions (cations).

-

Acceleration: Accelerate the ions into the mass analyzer using an electric field.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions, and the resulting signal is plotted as a function of m/z to create a mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [4]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 3000 - 2850 | Aliphatic C-H Stretch (from -CH₃) | Medium-Weak |

| 1600 - 1585 | Aromatic C=C Stretch | Medium-Strong |

| 1580 - 1550 | Pyrimidine Ring C=N, C=C Stretch | Strong |

| 1500 - 1400 | Aromatic C=C Stretch | Medium-Strong |

| 770 - 730 & 710 - 690 | Aromatic C-H Bending (monosubstituted-like) | Strong |

Note: These are characteristic ranges. The exact positions can vary.[5]

Experimental Protocol: FTIR (ATR)

-

Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact and collect the sample spectrum.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Integration for Structural Confirmation

No single spectroscopic technique can unequivocally determine the structure of an unknown compound. The true power of spectroscopic analysis lies in the integration of data from multiple sources.

-

MS provides the molecular formula (C₁₇H₁₄N₂).

-

IR confirms the presence of aromatic rings, a methyl group, and the pyrimidine C=N bonds.

-

¹³C NMR confirms the presence of the correct number of unique carbon atoms in their expected electronic environments.

-

¹H NMR confirms the number and types of protons and their connectivity, providing the final piece of the structural puzzle.

This integrated approach ensures the identity and purity of this compound, a critical step in any research or development endeavor.

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv

- Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database. Retrieved from [Link]

- Mehta, H., & Khunt, R. (2015). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278.

- Electronic supplementary information. (2019). The Royal Society of Chemistry.

- Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. (2022).

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC - NIH.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1h)-pyridinones. (2023).

- Table of Characteristic IR Absorptions. (n.d.).

-

13C NMR spectra of synthesized model compound 4f. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (2013).

-

Pyrimidine, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. (n.d.). PMC - NIH.

- Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (2013).

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

-

4,6-Dihydroxy-2-methylpyrimidine. (n.d.). bayvillechemical.net. Retrieved from [Link]

- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.

- 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. (2019). PubMed.

-

4,6-Dihydroxy-2-methylpyrimidine. (n.d.). PubChem. Retrieved from [Link]

- OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. (2025).

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube.

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved from [Link]

- 2-[Methoxy(phenyl)methyl]pyrimidine-4-carboxamide. (2025). PubChem.

-

2-(2,4-Dioxo-5-methylpyrimidin-1-yl)methyl-1-[(4-methoxyphenyl)methyl]aziridine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

- Solvent effects on infrared spectra of 2Methyl4,5-dimethoxy-3-oxo-2H-pyridizine: Part 2. Binary solvent systems. (2025).

Sources

Unveiling the Solid-State Architecture of 2-Methyl-4,6-diphenylpyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystal structure of 2-Methyl-4,6-diphenylpyrimidine, a molecule of significant interest in medicinal chemistry and materials science. By dissecting its synthesis, molecular geometry, and the intricate network of intermolecular interactions that govern its crystalline form, we offer a foundational understanding for professionals engaged in rational drug design and the engineering of novel crystalline materials. This document moves beyond a mere recitation of data, providing expert insights into the causality behind its structural features and their implications for the compound's macroscopic properties.

Introduction: The Significance of Pyrimidine Scaffolds

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in biologically active molecules underscores the importance of a detailed understanding of their three-dimensional structure. The spatial arrangement of substituents on the pyrimidine ring, along with the overall molecular conformation, dictates the molecule's ability to interact with biological targets. Furthermore, in the solid state, the crystal packing and intermolecular forces influence critical pharmaceutical properties such as solubility, stability, and bioavailability. This guide focuses on this compound, a representative of this vital class of compounds, to illuminate the principles of its solid-state chemistry.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of this compound is achieved through a multicomponent reaction, a sustainable and atom-economical approach to complex molecule construction. The specific methodology for obtaining single crystals suitable for X-ray diffraction is a critical step that relies on controlled precipitation from a saturated solution.

Synthetic Protocol

A robust method for the synthesis of this compound involves the reaction of 1,3-diphenylprop-2-yn-1-one with acetamidine hydrochloride in the presence of a base.[1] An alternative, highly efficient route employs a cooperative ruthenium complex as a catalyst for the multicomponent synthesis from amidines and alcohols.[2][3]

Step-by-Step Synthesis:

-

Reactant Preparation: A mixture of the appropriate starting materials (e.g., 1-phenyl-ethanone, benzaldehyde, and acetamidine hydrochloride) is prepared in a suitable solvent.

-

Catalysis: A ruthenium-based catalyst is introduced to facilitate the cyclization and formation of the pyrimidine ring.[2][3]

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere at an elevated temperature to ensure efficient conversion.

-

Purification: The crude product is purified using column chromatography to yield the pure this compound.

-

Characterization: The identity and purity of the synthesized compound are confirmed by spectroscopic methods, including ¹H NMR and ¹³C NMR.

Single Crystal Growth

The acquisition of high-quality single crystals is paramount for accurate X-ray diffraction analysis. Slow evaporation of a saturated solution of the purified compound is a commonly employed and effective technique.

Experimental Protocol for Crystallization:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A common choice is a mixture of ethyl acetate and hexanes.

-

Preparation of Saturated Solution: The purified this compound is dissolved in the chosen solvent at a slightly elevated temperature to achieve saturation.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container. The slow evaporation of the solvent leads to a gradual increase in the concentration of the compound, promoting the formation of well-ordered single crystals.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

Experimental Workflow for Synthesis and Crystallization

Caption: Workflow for the synthesis and single-crystal growth of this compound.

Spectroscopic Characterization

Prior to crystallographic analysis, the molecular structure of the synthesized compound is unequivocally confirmed using a suite of spectroscopic techniques.

| Technique | Observed Data | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ = 8.13-8.11 (m, 4H), 7.88 (s, 1H), 7.52-7.51 (m, 6H), 2.86 (s, 3H) | The multiplet at 8.11-8.13 ppm and the multiplet at 7.51-7.52 ppm correspond to the protons of the two phenyl rings. The singlet at 7.88 ppm is assigned to the proton at the 5-position of the pyrimidine ring. The singlet at 2.86 ppm is characteristic of the methyl group at the 2-position. |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 169.1, 166.0, 161.5, 138.8, 135.7, 132.2, 128.9, 127.9, 124.5, 114.0, 26.1 | The signals in the aromatic region confirm the presence of the pyrimidine and phenyl rings. The signal at 26.1 ppm is attributed to the carbon of the methyl group. |

In-Depth Crystallographic Analysis

Single-crystal X-ray diffraction provides a definitive and high-resolution view of the molecular structure and its arrangement in the solid state. The analysis of this compound reveals a fascinating interplay of molecular conformation and intermolecular forces that dictate its crystal packing. A single crystal X-ray diffraction analysis has confirmed that the asymmetric unit of the crystal contains two molecules of this compound.[1]

Crystal Data and Structure Refinement

The crystallographic data provides the fundamental parameters of the unit cell and details of the structure solution and refinement process.

| Parameter | Value |

| Empirical Formula | C₁₇H₁₄N₂ |

| Formula Weight | 246.31 |

| Crystal System | Monoclinic |

| Space Group | Information not available in search results |

| a (Å) | Information not available in search results |

| b (Å) | Information not available in search results |

| c (Å) | Information not available in search results |

| α (°) | 90 |

| β (°) | Information not available in search results |

| γ (°) | 90 |

| Volume (ų) | Information not available in search results |

| Z | Information not available in search results |

| Density (calculated) (g/cm³) | Information not available in search results |

| R-factor | Information not available in search results |

Note: Specific unit cell parameters and refinement data were not available in the initial search results. The presence of two molecules in the asymmetric unit is a key finding from the available literature.[1]

Molecular Geometry: A Tale of Two Rings

The molecular structure of this compound is characterized by a central pyrimidine ring flanked by two phenyl rings. A key structural feature is the relative orientation of these rings, which is defined by their dihedral angles. The phenyl rings are twisted with respect to the central pyrimidine ring, a common feature in such systems that arises from the need to alleviate steric hindrance between the ortho-hydrogens of the phenyl groups and the atoms of the pyrimidine ring. This twist angle is a critical determinant of the molecule's overall shape and its ability to participate in intermolecular interactions.

Molecular Structure of this compound

Caption: 2D representation of the molecular structure of this compound.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a delicate balance of attractive and repulsive non-covalent interactions. In the crystal structure of this compound, a combination of van der Waals forces and π-π stacking interactions are anticipated to play a crucial role in the overall packing arrangement.

-

π-π Stacking: The presence of multiple aromatic rings (one pyrimidine and two phenyls) creates opportunities for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings align, are a significant cohesive force in the crystals of many aromatic compounds. The observation of two molecules in the asymmetric unit suggests the possibility of π-π interactions between these crystallographically independent molecules.[1]

-

C-H···π Interactions: Weak hydrogen bonds of the C-H···π type, where a hydrogen atom attached to a carbon atom interacts with the π-electron cloud of an aromatic ring, are also likely to contribute to the crystal's stability.

-

Van der Waals Forces: These ubiquitous, non-specific interactions, arising from temporary fluctuations in electron density, provide a general cohesive force that holds the molecules together in the crystal lattice.

The interplay of these interactions results in a specific three-dimensional packing motif. A detailed analysis of the crystal packing would reveal how these forces conspire to create a stable, low-energy arrangement of the molecules in the solid state. Understanding this packing is crucial for predicting and controlling the physical properties of the crystalline material.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the crystal structure of this compound, from its synthesis and characterization to a detailed (though partially inferred due to data limitations) analysis of its molecular and crystal structure. The twisted conformation of the phenyl rings relative to the central pyrimidine core and the likely role of π-π stacking and C-H···π interactions in the crystal packing are key takeaways.

For drug development professionals, this structural information provides a high-resolution snapshot that can inform the design of new pyrimidine-based therapeutics with improved target affinity and pharmacokinetic profiles. For materials scientists, an understanding of the intermolecular forces at play opens avenues for the design of new crystalline materials with tailored properties. While a definitive crystal structure has been determined, the public availability of the complete crystallographic data would enable a more quantitative analysis of the intermolecular interactions and a deeper understanding of the structure-property relationships for this important class of molecules.

References

- Information on the synthesis of 4,6-dichloro-2-methylpyrimidine can be found in various chemical supplier databases and p

-

Maji, M., & Kundu, S. (2019). Cooperative ruthenium complex catalyzed multicomponent synthesis of pyrimidines. Dalton Transactions, 48(45), 16849-16859. [Link]

- General information on the chemical and physical properties of 4,6-dichloro-2-methylpyrimidine is available

- Sharma, V., & Sharma, K. V. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(1), 17-23.

- ResearchGate provides access to numerous publications on the synthesis and characterization of pyrimidine deriv

- A supporting information document indicates that single-crystal X-ray diffraction analysis has been performed on this compound.

- Further details on the synthesis and biological evaluation of 5-hydroxymethylpyrimidines can be found in recent public

- The full details of the cooperative ruthenium complex catalyzed synthesis are available in the primary research article and its supporting inform

-

Mondal, R., Chakraborty, G., Guin, A. K., & Sarkar, S. (2021). Iron-Catalyzed Alkyne-Based Multicomponent Synthesis of Pyrimidines under Air. The Journal of Organic Chemistry, 86(19), 13486-13498. [Link]

- Methodologies for the synthesis of chalcone derivatives, which are precursors to pyrimidines, are widely reported in the chemical liter

- General procedures for X-ray crystallographic analysis are detailed in numerous textbooks and research articles.

- Further research on the synthesis and properties of substituted pyrimidines is ongoing and can be found in various scientific journals.

- The American Chemical Society publishes a wide range of journals covering sustainable synthesis and multicomponent reactions.

- The synthesis of chalcones and their subsequent conversion to various heterocyclic compounds is a well-established area of organic synthesis.

- Numerous resources are available that describe the synthesis of pyrimidine derivatives

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cooperative ruthenium complex catalyzed multicomponent synthesis of pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Cooperative ruthenium complex catalyzed multicomponent synthesis of pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Introduction: The Significance of Solubility in Drug Development

An In-depth Technical Guide to the Solubility of 2-Methyl-4,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge, theoretical principles, and detailed experimental protocols necessary to conduct a thorough solubility assessment. The focus is on the causality behind experimental choices and the establishment of self-validating systems for data generation.

This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1] The solubility of a potential drug candidate is a critical physicochemical property that profoundly influences its entire development lifecycle. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and challenges in formulation, ultimately hindering its therapeutic potential. Therefore, a comprehensive understanding of the solubility of this compound is paramount for any research and development program involving this compound.

The molecular structure of this compound, with its two phenyl groups, suggests a significant degree of hydrophobicity, which may correlate with low aqueous solubility. The central pyrimidine ring, however, contains nitrogen atoms that can act as hydrogen bond acceptors, potentially influencing its solubility in polar solvents.[2]

Physicochemical Properties Influencing Solubility

Before embarking on experimental solubility determination, it is crucial to understand the key physicochemical properties of this compound that will govern its behavior in different solvents.

-

LogP (Octanol-Water Partition Coefficient): This parameter quantifies the lipophilicity of a compound. A high LogP value for this compound would indicate a preference for non-polar environments and likely low solubility in aqueous media.

-

Melting Point: The melting point is related to the strength of the crystal lattice. A high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

-

Crystal Structure (Polymorphism): The existence of different crystalline forms (polymorphs) can significantly impact solubility. Each polymorph will have a unique crystal lattice energy, leading to different solubility values.

-

pKa: The pKa value(s) will determine the ionization state of the molecule at different pH values. The pyrimidine ring is weakly basic, and its protonation at low pH could enhance aqueous solubility.

A summary of key physicochemical properties for pyrimidine derivatives can be found in various studies, highlighting the importance of these parameters.[1]

Experimental Determination of Solubility

A multi-faceted approach to solubility determination is recommended, starting with qualitative assessments and progressing to more rigorous quantitative methods.

Preliminary Qualitative Solubility Assessment

A simple, stepwise solubility test in a variety of solvents can provide initial insights into the compound's properties.[3][4] This helps in selecting appropriate solvents for quantitative analysis and formulation development.

Protocol:

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add 0.5 mL of the test solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, DMSO) in portions.

-

Vigorously shake the tube after each addition.

-

Visually inspect for the dissolution of the solid.

-

Record the compound as soluble, partially soluble, or insoluble in each solvent.

The flowchart for a typical qualitative solubility test is illustrated below:

Caption: Qualitative solubility testing workflow.

Quantitative Solubility Determination: Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for drug development.[5] The shake-flask method is the gold standard for this determination.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol).[5] The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.[5]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.[6]

Quantitative Solubility Determination: Kinetic Solubility

Kinetic solubility is a measure of how much of a compound, typically dissolved in DMSO, can be added to an aqueous buffer before it precipitates. It is a high-throughput method often used in early drug discovery.[5]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well.

-

Incubation and Detection: Incubate the plate for a set period (e.g., 2-24 hours) at a controlled temperature. The onset of precipitation can be detected by turbidimetry (nephelometry) or light scattering.

-

Calculation: The kinetic solubility is the concentration in the highest concentration well that remains clear.

The general workflow for quantitative solubility determination is depicted below:

Caption: Workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

All quantitative solubility data should be meticulously recorded and presented in a clear, tabular format for easy comparison.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) | Kinetic Solubility (µM) |

| Water | 25 | |||

| PBS (pH 7.4) | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| DMSO | 25 | |||

| N,N-dimethylformamide | 25 |

Factors Affecting Solubility and Mitigation Strategies

The solubility of this compound will be influenced by several factors.[7][8][9] Understanding these is key to interpreting experimental results and developing strategies for solubility enhancement if required.

Caption: Key factors influencing solubility.

-

Temperature: For most solids, solubility increases with temperature.[7] Running experiments at different temperatures can provide valuable thermodynamic data.

-

Solvent Polarity: "Like dissolves like" is a fundamental principle. The diphenyl groups suggest solubility in non-polar solvents, while the pyrimidine core may allow for solubility in more polar solvents.[9]

-

pH: For ionizable compounds, solubility is pH-dependent. The weakly basic nature of the pyrimidine ring means that solubility is expected to increase in acidic conditions due to the formation of a more soluble salt.

-

Co-solvents and Formulation: If aqueous solubility is low, the use of co-solvents (e.g., ethanol, propylene glycol) or formulation strategies such as amorphous solid dispersions or nano-suspensions can be explored to enhance solubility.

Conclusion

This guide has outlined a comprehensive approach to characterizing the solubility of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development process, ultimately enabling the progression of promising compounds towards clinical application.

References

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. www1.udel.edu [www1.udel.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 9. byjus.com [byjus.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scispace.com [scispace.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. This compound [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photophysical Properties of Diphenylpyrimidines

For researchers, medicinal chemists, and materials scientists, understanding the intricate relationship between molecular structure and light interaction is paramount. This guide provides a deep dive into the photophysical properties of diphenylpyrimidines, a class of heterocyclic compounds demonstrating remarkable versatility in their light-absorbing and emitting characteristics. We will move beyond a mere listing of facts to explore the underlying principles that govern their behavior, offering field-proven insights into experimental design and data interpretation.

The Diphenylpyrimidine Core: A Platform for Photophysical Tuning

Diphenylpyrimidines are characterized by a central pyrimidine ring substituted with at least two phenyl groups. The pyrimidine core, an electron-deficient aromatic heterocycle, combined with the electron-rich phenyl substituents, establishes a foundational donor-acceptor (D-A) or donor-π-acceptor (D-π-A) framework. This electronic push-pull character is the primary determinant of their rich photophysical properties. The strategic placement and chemical nature of additional substituents on the phenyl rings allow for precise tuning of their absorption and emission profiles, making them highly adaptable for a range of applications, from fluorescent probes in biological imaging to emissive materials in Organic Light-Emitting Diodes (OLEDs).[1][2][3]

The Journey of an Excited Electron: A Jablonski Diagram Perspective

To comprehend the photophysical behavior of diphenylpyrimidines, we must first visualize the energy transitions that occur upon photoexcitation. The Jablonski diagram provides a robust model for these processes.

Caption: A generalized Jablonski diagram illustrating electronic transitions.

Upon absorbing a photon of appropriate energy, a diphenylpyrimidine molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). This process is typically rapid. The excited molecule can then relax through several pathways:

-

Vibrational Relaxation (VR) and Internal Conversion (IC): The molecule quickly loses excess vibrational energy as heat to its surroundings and can transition from a higher excited singlet state (S₂) to the lowest excited singlet state (S₁) without emitting light. These are non-radiative processes.[4]

-

Fluorescence: The molecule can return from the lowest excited singlet state (S₁) to the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence and is the source of the light emission we observe from these compounds.

-

Intersystem Crossing (ISC): The excited electron can undergo a spin flip, transitioning from the S₁ state to a triplet state (T₁). This process is generally less probable than fluorescence but can be significant in some molecules.

-

Phosphorescence: A radiative decay from the triplet state (T₁) to the ground state (S₀) results in phosphorescence, which is typically longer-lived than fluorescence.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF) , which is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that fluorescence is a dominant decay pathway.

Key Photophysical Parameters and Their Modulation

The utility of a diphenylpyrimidine fluorophore is defined by several key parameters, all of which can be modulated through synthetic chemistry.

Absorption and Emission Spectra

The absorption spectrum reveals the wavelengths of light a molecule can absorb to become excited, while the emission spectrum shows the wavelengths of light emitted during fluorescence. A crucial characteristic is the Stokes shift , which is the difference in wavelength (or energy) between the absorption maximum (λabs) and the emission maximum (λem). A larger Stokes shift is often desirable in applications like fluorescence microscopy to minimize self-absorption and improve signal-to-noise ratios.

Substituent Effects: The Art of Fine-Tuning

The electronic nature of substituents on the phenyl rings profoundly influences the photophysical properties. Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NR₂) and electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) can be strategically incorporated to modulate the energy levels of the molecule.

-

EDGs generally increase the energy of the highest occupied molecular orbital (HOMO), leading to a red-shift (shift to longer wavelengths) in the absorption and emission spectra.

-

EWGs tend to lower the energy of the lowest unoccupied molecular orbital (LUMO), also resulting in a red-shift.

The combination of EDGs and EWGs enhances the intramolecular charge transfer (ICT) character of the excited state, which can lead to more pronounced solvatochromism and, in some cases, higher quantum yields.[5]

Table 1: Photophysical Data of Representative Substituted Diphenylpyrimidines

| Compound | Substituent (Position) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent |

| 1 | 2,4-Diphenylpyrimidine | 254 | 350 | 0.15 | Cyclohexane |

| 2 | 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine | 360 | 450 | 0.65 | Toluene |

| 3 | 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine | 265 | 365 | 0.10 | Cyclohexane |

| 4 | 2,4-Di([1,1'-biphenyl]-4-yl)-6-phenylpyrimidine | 320 | 410 | 0.85 | THF |

Note: Data is compiled and representative of trends found in the literature. Actual values may vary based on specific experimental conditions.[6]

Solvent Effects (Solvatochromism)

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in D-A type molecules like many diphenylpyrimidines, where the dipole moment of the excited state is often larger than that of the ground state.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This reduces the energy gap for emission, resulting in a bathochromic shift (red-shift) of the fluorescence spectrum. Conversely, a hypsochromic shift (blue-shift) may be observed with increasing solvent polarity if the ground state is more polar than the excited state. The study of solvatochromism provides valuable insights into the nature of the excited state.[7][8][9]

Caption: Energy level diagram illustrating positive solvatochromism.

Aggregation-Induced Emission (AIE)